molecular formula C12H16N2O B6615665 N-benzylpyrrolidine-3-carboxamide CAS No. 1342907-02-1

N-benzylpyrrolidine-3-carboxamide

Cat. No.: B6615665
CAS No.: 1342907-02-1
M. Wt: 204.27 g/mol
InChI Key: VQIHUWMWSRARCP-UHFFFAOYSA-N
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Description

N-benzylpyrrolidine-3-carboxamide is a versatile chemical compound with the molecular formula C12H16N2O. It is a member of the pyrrolidine family, which is known for its five-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylpyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-benzylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various derivatives, which are valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

    Medicine: this compound derivatives are explored for their potential as drug candidates, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of N-benzylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the signaling pathways and cellular responses .

Comparison with Similar Compounds

N-benzylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine-2-carboxamide: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.

    N-phenylpyrrolidine-3-carboxamide:

    Pyrrolidine-2,5-dione: A derivative with a different ring structure, affecting its chemical behavior and biological interactions.

This compound stands out due to its unique combination of a benzyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-benzylpyrrolidine-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and a carboxamide functional group at the 3-position. This unique structure contributes to its distinct chemical properties and biological activities.

Antimalarial Properties

Recent studies have highlighted the potential of this compound derivatives as antimalarial agents . Specifically, 4-aryl-N-benzylpyrrolidine-3-carboxamides have shown promise in inhibiting Plasmodium falciparum, the parasite responsible for malaria.

  • In vitro Activity : Compound CWHM-1552 demonstrated an IC50 of 51 nM against P. falciparum 3D7 strain, indicating potent antimalarial activity .
  • In vivo Efficacy : In murine models, these compounds achieved over 99% inhibition of parasitemia at doses of 30 mg/kg/day, showcasing their potential for oral efficacy .
CompoundIC50 (nM)ED99 (mg/kg/day)Efficacy (%)
CWHM-1552513099.9
CQNot specified1080.7

Anticancer Activity

This compound has also been investigated for its anticancer properties , particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor. Such inhibitors are crucial in cancer therapy as they induce synthetic lethality in BRCA-mutated cells.

  • Mechanism of Action : The compound binds to PARP enzymes, inhibiting their activity and thereby preventing cancer cell repair mechanisms . This interaction is essential for enhancing the efficacy of chemotherapeutic agents.

Antimicrobial Properties

In addition to its antimalarial and anticancer activities, this compound exhibits significant antimicrobial properties , making it a candidate for further exploration in treating various infections .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound's structure allows it to act as an enzyme inhibitor, particularly affecting pathways involved in cancer progression and microbial resistance .
  • Binding Affinity : Studies indicate that structural modifications can enhance or diminish its biological activity, emphasizing the importance of understanding structure-activity relationships (SAR) in drug design .

Case Studies

  • Antimalarial Efficacy Study : A study conducted on various pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited significant activity against P. falciparum. The study concluded that further optimization could lead to improved pharmacokinetic profiles and reduced side effects .
  • Cancer Therapeutics Research : Another investigation focused on the role of this compound as a PARP inhibitor showed promising results in preclinical models, suggesting that this compound could enhance the effectiveness of existing cancer therapies .

Properties

IUPAC Name

N-benzylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIHUWMWSRARCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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